Cotarnine iodide

Overview

Description

Cotarnine iodide is a chemical compound derived from cotarnine, which is a tetrahydroisoquinoline alkaloid. Cotarnine is produced by the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry due to its biological activities .

Mechanism of Action

Target of Action

Cotarnine iodide, a derivative of noscapine, has been found to exhibit antitumor activities against several types of cancer . The primary target of this compound is the nicotinic receptor sites on postganglionic neurons .

Mode of Action

This compound interacts with its targets by blocking acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves . This can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions .

Biochemical Pathways

It is known that iodine, a component of this compound, plays a vital role in human, plant, and animal life . It is an essential substrate for thyroid hormone biosynthesis and also participates in many pharmacological actions .

Pharmacokinetics

Iodine, a component of this compound, is known to be rapidly absorbed and distributed within the extracellular fluid of the body when taken orally .

Result of Action

This compound has been found to have improved apoptotic activity compared to noscapine and cotarnine . In a murine model of 4T1 mammary carcinoma, this compound inhibited tumor growth more effectively than noscapine and the other amino acid conjugates without adverse effects .

Biochemical Analysis

Biochemical Properties

Cotarnine iodide interacts with various biomolecules in biochemical reactions. It has been found to inhibit the synthesis of neurotransmitters such as acetylcholine in the central nervous system . It also binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions . In addition, it has been found to have antitumor activities against several types of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity . This leads to a build-up of acetylcholine in these nerves, which can result in paralysis of skeletal muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cotarnine iodide can be synthesized through the oxidation of cotarnine using iodine in a two-phase water-chloroform medium. This method has been shown to yield this compound with high efficiency . The reaction involves the addition of iodine to cotarnine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of cotarnine using iodine or other oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Cotarnine iodide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form cotarnone and other derivatives.

Reduction: Reduction of this compound can yield cotarnine or other reduced forms.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Iodine, N-bromosuccinimide, and other oxidizing agents.

Reduction: Hydrogen gas, metal hydrides, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed:

Oxidation: Cotarnone, dihydrocotarnine, and other oxidized derivatives.

Reduction: Cotarnine and other reduced forms.

Substitution: Substituted cotarnine derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Cotarnine iodide is structurally similar to other tetrahydroisoquinoline alkaloids, such as noscapine. this compound has unique properties that distinguish it from other compounds:

Noscapine: Unlike this compound, noscapine is primarily used as a cough suppressant.

Cotarnone: Cotarnone is an oxidized derivative of cotarnine and shares similar biological activities with this compound.

Dihydrocotarnine: Dihydrocotarnine is another derivative of cotarnine that has been studied for its biological activities.

Biological Activity

Cotarnine iodide, a derivative of the tetrahydroisoquinoline alkaloid cotarnine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily synthesized through the oxidation of cotarnine using iodine and has shown promise in various therapeutic applications, particularly in oncology.

Overview of this compound

This compound is structurally related to noscapine, which is derived from the opium poppy. It has been identified as a precursor for synthesizing bioactive compounds and exhibits significant antitumor properties. The biological activity of this compound stems from its interaction with specific biochemical pathways and cellular targets.

Target of Action

this compound primarily exerts its effects by inhibiting acetylcholinesterase activity, leading to an accumulation of acetylcholine at neuromuscular junctions. This mechanism is crucial for its antitumor activity as it disrupts normal cellular signaling processes.

Mode of Action

The compound binds to nicotinic receptor sites on postganglionic neurons, blocking neurotransmitter synthesis and resulting in various cellular effects, including apoptosis in cancer cells .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, distributing efficiently throughout the extracellular fluid. Its pharmacokinetic profile suggests potential for effective therapeutic use in clinical settings.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study evaluated the cytotoxicity of various cotarnine derivatives against 4T1 mammary carcinoma cells. The following table summarizes the IC50 values of selected compounds:

| Compound | IC50 (μM) |

|---|---|

| Noscapine | 215.5 |

| Cotarnine | 575.3 |

| Cotarnine-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 16.3 |

These results indicate that this compound and its derivatives are significantly more effective than their parent compounds, suggesting enhanced anticancer activity through structural modifications .

Apoptosis Induction

Flow cytometry analyses have shown that this compound induces apoptosis more effectively than noscapine or cotarnine alone. The mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Noscapine | Antitussive, anticancer | Primarily used as a cough suppressant |

| Cotarnone | Antitumor | Oxidized derivative with similar effects |

| Dihydrocotarnine | Anticancer | Another derivative with notable activity |

This compound stands out due to its unique ability to induce apoptosis while also functioning as a precursor for further bioactive compound synthesis .

Properties

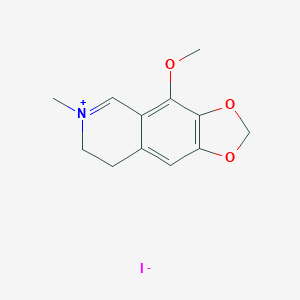

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30936-27-7 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.